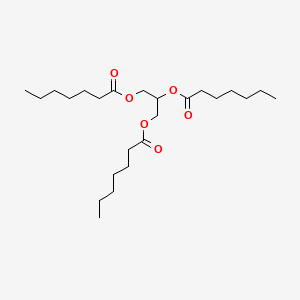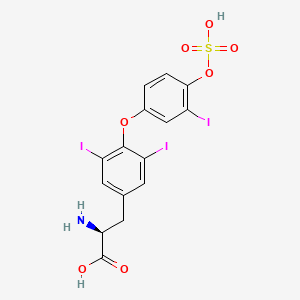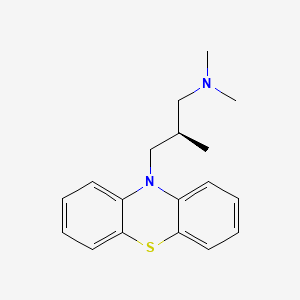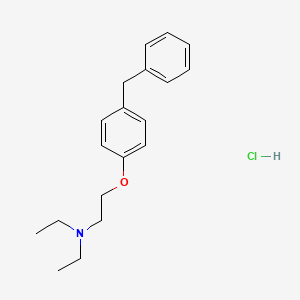
Chlorhydrate de Tesmilifène
Vue d'ensemble
Description
Le chlorhydrate de tesmilifène, également connu sous le nom de chlorhydrate de N,N-diéthyl-2-(4-phénylméthyl)éthanamine, est un médicament antinéoplasique et un chimiopotentialisateur de petite taille. Il a été développé par YM BioSciences pour le traitement du cancer du sein. Le this compound est structurellement lié au dérivé du triphényléthylène, le tamoxifène, mais il ne possède pas le pont stilbène ni le troisième cycle phényle nécessaire à la liaison au récepteur des œstrogènes. Par conséquent, il ne s'agit pas d'un modulateur sélectif du récepteur des œstrogènes .
Applications De Recherche Scientifique
Tesmilifene hydrochloride has been extensively studied for its chemopotentiating properties. It enhances the cytotoxicity of various chemotherapy drugs, such as doxorubicin, in vitro and in vivo. This compound has shown significant promise in increasing the permeability of the blood-brain barrier, making it a potential candidate for treating brain tumors . Additionally, tesmilifene hydrochloride has been investigated for its role in inhibiting efflux pumps and down-regulating the expression of tight junction proteins, solute carriers, and metabolic enzymes .
Mécanisme D'action
Target of Action
Tesmilifene hydrochloride, also known as Tesmilifene HCl, primarily targets P-glycoprotein 1 (p-gp) and the Histamine H1 receptor . P-glycoprotein 1 is a protein that in humans is encoded by the ABCB1 gene. It is an important protein of the cell membrane that pumps many foreign substances out of cells. The Histamine H1 receptor is a histamine receptor belonging to the family of G-protein-coupled receptors. This receptor is activated by the biogenic amine histamine.
Biochemical Pathways
The ATP may be consumed below a threshold necessary for survival, or, (more likely) the enhanced ATP production required to maintain ATP levels may result in the generation of reactive oxygen species (ROS) to an extent that overwhelms the cell’s ability to inactivate them . The result would be additional cell death, but only in the mdr+ population .
Pharmacokinetics
It is known that the metabolism of tesmilifene hcl is hepatic .
Result of Action
The result of Tesmilifene HCl’s action would be additional cell death, but only in the mdr+ population . The doxorubicin would continue to act on the drug sensitive remainder of the cell population, but without the help of Tesmilifene HCl .
Action Environment
It is known that tesmilifene hcl can increase the permeability of the blood-brain barrier by directly acting on brain endothelial cells . This could potentially be exploited to promote drug transport to the brain .
Analyse Biochimique
Biochemical Properties
Tesmilifene hydrochloride is structurally related to the triphenylethylene derivative tamoxifen but lacks the stilbene bridge and third phenyl ring necessary for binding to the estrogen receptor (ER) . It is also structurally related to diphenylmethane antihistamines like diphenhydramine and hydroxyzine . Tesmilifene hydrochloride binds to and displaces histamine from antiestrogen binding sites (AEBS) that are present in cell microsomes . These AEBS represent the substrate binding site of certain microsomal cytochrome P450 enzymes including CYP3A4, CYP2D6, and CYP1A1 .
Cellular Effects
Tesmilifene hydrochloride has been found to correlate with the cytotoxic effects of tesmilifene in breast cancer cells in vitro . Despite its lack of affinity for the ER, it antagonizes the uterotrophic effects of exogenous estrogen in vivo . It also potentiates the cytotoxicity of a variety of chemotherapy .
Molecular Mechanism
This process consumes ATP, since the p-gp is absolutely, and highly dependent on ATP hydrolysis .
Temporal Effects in Laboratory Settings
Short-term treatment with Tesmilifene hydrochloride reduced the resistance and increased the permeability for albumin . Long-term Tesmilifene hydrochloride treatment dose-dependently reduced the viability of brain endothelial cells .
Dosage Effects in Animal Models
In animal models, Tesmilifene hydrochloride significantly increased fluorescein extravasation in the glioma . It also affected the barrier integrity in brain endothelial cells co-cultured with RG2 glioblastoma cells .
Metabolic Pathways
Tesmilifene hydrochloride inhibits the activity of P-glycoprotein and multidrug resistance-associated protein-1 efflux pumps and down-regulates the mRNA expression of tight junction proteins, efflux pumps, solute carriers, and metabolic enzymes important for BBB functions .
Transport and Distribution
Tesmilifene hydrochloride is believed to be transported and distributed within cells and tissues via its interaction with the p-gp pump .
Subcellular Localization
Given its interactions with the p-gp pump and AEBS present in cell microsomes , it can be inferred that it may localize to these subcellular compartments.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le chlorhydrate de tesmilifène est synthétisé par une série de réactions chimiques impliquant la formation de la fraction diphénylméthane. La synthèse implique généralement la réaction du chlorure de benzyle avec le phénol pour former l'éther benzylphénylique. Cet intermédiaire est ensuite mis en réaction avec la diéthylamine pour former le produit final, la N,N-diéthyl-2-(4-phénylméthyl)éthanamine. Le sel de chlorhydrate est formé par réaction de la base libre avec l'acide chlorhydrique .
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'optimisation des conditions réactionnelles telles que la température, la pression et le choix du solvant afin de maximiser le rendement et la pureté. Le produit final est purifié par recristallisation ou techniques chromatographiques pour garantir qu'il répond aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de tesmilifène subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former les N-oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en sa forme de base libre.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier à la position benzylique.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme le méthylate de sodium ou le tert-butylate de potassium sont utilisés en milieu basique.
Principaux produits formés
Oxydation : N-oxydes de this compound.
Réduction : Forme de base libre du tesmilifène.
Substitution : Dérivés substitués à la position benzylique.
Applications de la recherche scientifique
Le this compound a été étudié de manière approfondie pour ses propriétés de chimiopotentialisation. Il augmente la cytotoxicité de divers médicaments de chimiothérapie, tels que la doxorubicine, in vitro et in vivo. Ce composé s'est révélé prometteur pour augmenter la perméabilité de la barrière hémato-encéphalique, ce qui en fait un candidat potentiel pour le traitement des tumeurs cérébrales . De plus, le this compound a été étudié pour son rôle dans l'inhibition des pompes d'efflux et la régulation négative de l'expression des protéines de jonction serrée, des transporteurs de solutés et des enzymes métaboliques .
Mécanisme d'action
Le mécanisme d'action exact du this compound n'est pas entièrement compris. On pense qu'il agit comme un substrat activateur pour la P-glycoprotéine, permettant à la pompe d'extruder les substrats typiques plus efficacement. Ce processus consomme de l'ATP, ce qui conduit à une production accrue d'ATP et à la génération d'espèces réactives de l'oxygène. Le stress oxydant qui en résulte peut dépasser la capacité de la cellule à inactiver ces espèces, ce qui conduit à la mort cellulaire . Le this compound se lie également aux sites de liaison aux anti-œstrogènes, déplaçant l'histamine et corrélant avec ses effets cytotoxiques dans les cellules cancéreuses du sein .
Comparaison Avec Des Composés Similaires
Le chlorhydrate de tesmilifène est structurellement lié à plusieurs composés, notamment :
Tamoxifène : Un dérivé du triphényléthylène utilisé comme modulateur sélectif du récepteur des œstrogènes.
Diphenhydramine : Un antihistaminique structurellement lié au diphénylméthane.
Hydroxyzine : Un autre antihistaminique diphénylméthane.
Unicité
Contrairement au tamoxifène, le this compound ne possède pas le pont stilbène ni le troisième cycle phényle, ce qui en fait un modulateur non sélectif du récepteur des œstrogènes. Il est également beaucoup plus faible que la diphenhydramine et l'hydroxyzine dans les tests d'activité anti-récepteur H1, et n'agit donc pas comme un antihistaminique .
Propriétés
IUPAC Name |
2-(4-benzylphenoxy)-N,N-diethylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO.ClH/c1-3-20(4-2)14-15-21-19-12-10-18(11-13-19)16-17-8-6-5-7-9-17;/h5-13H,3-4,14-16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLHNFOLHRXMAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
98774-23-3 (Parent) | |
| Record name | Tesmilifene hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092981787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70918805 | |
| Record name | 2-(4-Benzylphenoxy)-N,N-diethylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70918805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92981-78-7 | |
| Record name | Tesmilifene hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092981787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Benzylphenoxy)-N,N-diethylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70918805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TESMILIFENE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U4B477260 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

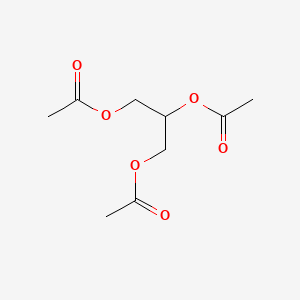
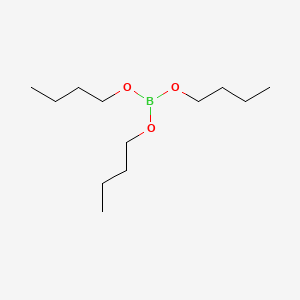
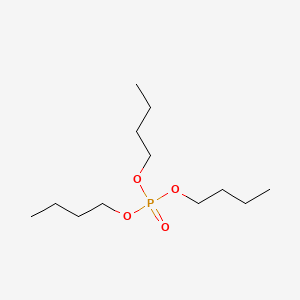
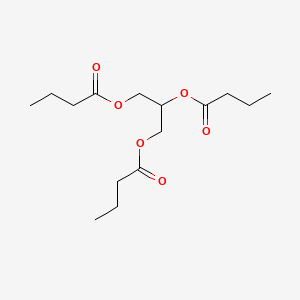

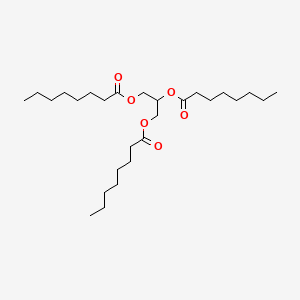
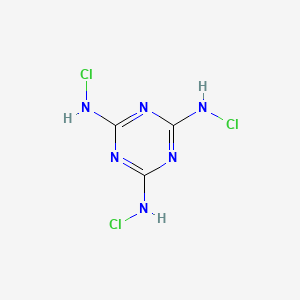
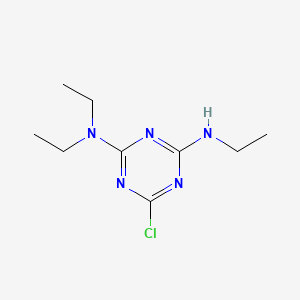

![(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1683034.png)
